molecular formula C19H19N3O4 B2843982 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 897616-81-8

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2843982
CAS No.: 897616-81-8
M. Wt: 353.378
InChI Key: AQXSJVANJNBUFI-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide” is a chemical compound. It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . This compound is part of a family that exhibits versatile biological activities .


Synthesis Analysis

The synthesis of derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction can be executed on a gram scale and highlights broad functional group tolerance .

Scientific Research Applications

Molecular Design and Synthesis

  • Research has focused on designing and synthesizing novel compounds with pyrimidine structures for various biological activities. For example, compounds have been synthesized for potential anticancer activity, demonstrating how modifications to the pyrimidine core can influence biological activity (Pei Huang et al., 2020).

Antibacterial and Antifungal Activities

  • New pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies aim to find effective compounds against various microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (B. L. Narayana et al., 2009; Z. Khan et al., 2015).

Pharmacological Screening

  • The pharmacological screening of newly synthesized pyrimidine derivatives has been conducted to evaluate their potential as antibacterial, antifungal, and anti-HIV agents. This demonstrates the broad spectrum of pharmacological activities that can be targeted through the modification of the pyrimidine scaffold (R. Patel et al., 2006).

Material Science and Nanotechnology

  • Pyrimidine derivatives have been explored for their utility in material science and nanotechnology, such as in the synthesis of gold nanoparticles with broad-spectrum antibacterial and bactericidal activities against superbugs. This illustrates the potential for pyrimidine compounds in developing new materials for biomedical applications (Yuyun Zhao et al., 2013).

Drug Design and Discovery

  • In drug design and discovery, pyrimidine derivatives have been synthesized and evaluated for a variety of therapeutic activities, including anticonvulsant and antidepressant properties. Such studies highlight the role of pyrimidine in the development of new therapeutic agents (Hong-jian Zhang et al., 2016).

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)16(19(22)24)21-18(23)13-6-5-7-14(25-3)17(13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSJVANJNBUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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